3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide
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Overview
Description
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a phenyl group, and a butyramide moiety.
Preparation Methods
The synthesis of 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Formation of the Butyramide Moiety: The butyramide moiety is synthesized by reacting the triazole-phenyl intermediate with butyric acid or its derivatives under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the synthesis.
Chemical Reactions Analysis
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects . For example, it has been shown to induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparison with Similar Compounds
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A simple triazole compound with antifungal properties.
Fluconazole: A triazole-based antifungal medication.
Voriconazole: Another triazole derivative used as an antifungal agent.
What sets this compound apart is its unique combination of a triazole ring, phenyl group, and butyramide moiety, which imparts distinct chemical and biological properties .
Biological Activity
3-Oxo-N-phenyl-2-(1H-1,2,4-triazol-3-ylazo)butyramide (CAS Number: 85030-62-2) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.
The molecular formula of this compound is C12H12N6O, with a molecular weight of 244.26 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial effects.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The presence of the triazole moiety in this compound enhances its ability to inhibit the growth of various pathogens. Studies have shown that similar compounds can effectively combat fungal infections by disrupting cell membrane integrity and inhibiting ergosterol biosynthesis.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions like arthritis and other inflammatory diseases. In laboratory studies, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit pathways involved in inflammation.
Analgesic Activity
Preliminary investigations suggest that this compound may possess analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism likely involves the inhibition of cyclooxygenase enzymes (COX), which play a pivotal role in pain and inflammation pathways.
Study on Anti-inflammatory and Analgesic Properties
A study conducted on a related compound (GP 650) highlighted the anti-inflammatory and analgesic activities comparable to phenylbutazone. The findings suggested that compounds with similar structural features could be promising candidates for further development in pain management therapies .
Triazole Derivatives in Drug Development
Research focusing on triazole derivatives has revealed their potential as small-molecule inhibitors in various biological pathways. For instance, one study examined the role of triazoles in modulating the Wnt signaling pathway, which is implicated in cancer progression. The findings suggest that modifications to the triazole structure can enhance binding affinity and biological activity .
Data Table: Biological Activities of this compound
Properties
CAS No. |
85030-62-2 |
---|---|
Molecular Formula |
C12H12N6O2 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
3-oxo-N-phenyl-2-(1H-1,2,4-triazol-5-yldiazenyl)butanamide |
InChI |
InChI=1S/C12H12N6O2/c1-8(19)10(16-18-12-13-7-14-17-12)11(20)15-9-5-3-2-4-6-9/h2-7,10H,1H3,(H,15,20)(H,13,14,17) |
InChI Key |
APVVINPHMLWROB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1)N=NC2=NC=NN2 |
Origin of Product |
United States |
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